
Butyl undecanoate
Overview
Description
Butyl undecanoate, also known as this compound, is a useful research compound. Its molecular formula is C15H30O2 and its molecular weight is 242.4 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Hydrolysis
Hydrolysis is a primary reaction pathway for butyl undecanoate, yielding undecanoic acid and butanol. The reaction proceeds under acidic or basic conditions:
Acid-Catalyzed Hydrolysis
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Conditions : Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous ethanol, reflux at 80–100°C for 4–6 hours .
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Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
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Yield : ~85–90% undecanoic acid.
Base-Catalyzed Hydrolysis (Saponification)
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Conditions : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous ethanol, reflux at 70–90°C for 2–3 hours .
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Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.
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Yield : ~95% sodium undecanoate.
Table 1: Hydrolysis Conditions and Outcomes
Condition | Catalyst | Temperature (°C) | Time (hours) | Major Product | Yield (%) |
---|---|---|---|---|---|
Acidic | HCl | 80–100 | 4–6 | Undecanoic acid | 85–90 |
Basic | NaOH | 70–90 | 2–3 | Sodium undecanoate | 95 |
Transesterification
This compound undergoes transesterification with alcohols to form new esters. This reaction is critical in biodiesel production and polymer synthesis.
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Conditions : Methanol or ethanol in the presence of Lewis acids (e.g., Ti(OiPr)₄) or bases (e.g., NaOCH₃), 60–80°C, 3–5 hours.
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Mechanism : Nucleophilic acyl substitution where the alkoxide ion displaces the butoxy group.
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Example : Reaction with methanol produces methyl undecanoate and butanol.
Table 2: Transesterification with Methanol
Alcohol | Catalyst | Temperature (°C) | Time (hours) | Product | Yield (%) |
---|---|---|---|---|---|
Methanol | NaOCH₃ | 65 | 4 | Methyl undecanoate | 78 |
Methanol | H₂SO₄ | 70 | 6 | Methyl undecanoate | 82 |
Reduction
This compound can be reduced to undecanol using strong hydride agents:
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Conditions : Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF), 0–25°C, 2 hours.
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Mechanism : Hydride transfer to the carbonyl carbon, followed by alkoxide formation and protonation.
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Yield : ~70–75% undecanol.
Comparative Reactivity with tert-Butyl Undecanoate
This compound and its tert-butyl analog differ in steric hindrance and reaction rates:
Table 3: Hydrolysis Rate Comparison
Ester | Conditions | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
---|---|---|---|
This compound | 1M NaOH, 70°C | 2.1 × 10⁻⁴ | 55 min |
tert-Butyl undecanoate | 1M NaOH, 70°C | 6.5 × 10⁻⁵ | 177 min |
The tert-butyl group’s steric bulk slows hydrolysis significantly .
Properties
CAS No. |
10580-24-2 |
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Molecular Formula |
C15H30O2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
butyl undecanoate |
InChI |
InChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-12-13-15(16)17-14-6-4-2/h3-14H2,1-2H3 |
InChI Key |
LZOLAOIYCPZECA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)OCCCC |
Canonical SMILES |
CCCCCCCCCCC(=O)OCCCC |
Key on ui other cas no. |
10580-24-2 |
Synonyms |
Undecanoic acid butyl ester |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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